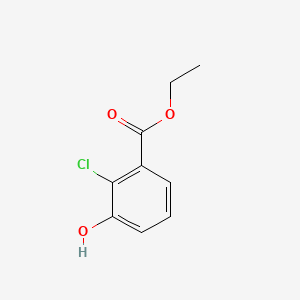

Ethyl 2-chloro-3-hydroxybenzoate

Descripción general

Descripción

Ethyl 2-chloro-3-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro group and a hydroxy group attached to a benzene ring, along with an ethyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of 2-amino-3-hydroxybenzoate or 2-thio-3-hydroxybenzoate derivatives.

Oxidation: Formation of 2-chloro-3-hydroxybenzaldehyde or 2-chloro-3-hydroxybenzoic acid.

Reduction: Formation of 2-chloro-3-hydroxybenzyl alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-chloro-3-hydroxybenzoate has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases.

Case Study: Antitubercular Activity

A notable study highlighted the compound's role in developing inhibitors for the polyketide synthase (Pks13) enzyme, which is crucial for the survival of Mycobacterium tuberculosis. Researchers screened a library of compounds, including derivatives of this compound, leading to the identification of promising candidates with significant antitubercular activity .

Chemical Intermediate

The compound is utilized as an intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for producing other complex molecules.

Synthesis of Substituted Aromatic Compounds

This compound has been employed in synthesizing substituted aromatic compounds through electrophilic aromatic substitution reactions. For example, it has been used to generate derivatives that exhibit enhanced biological activities, including anti-inflammatory and analgesic properties .

Agrochemical Formulations

In agriculture, this compound is explored for its potential use in formulating herbicides and pesticides. Its chlorinated structure may contribute to the effectiveness of agrochemicals by enhancing their stability and bioactivity.

Research on Herbicidal Activity

Studies have shown that derivatives of this compound demonstrate herbicidal properties against various weed species. These findings suggest that this compound could be developed into effective herbicides, contributing to sustainable agricultural practices .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its applications. It has been subjected to toxicological assessments to evaluate its potential health risks associated with exposure.

Occupational Exposure Assessment

The National Institute for Occupational Safety and Health (NIOSH) has conducted evaluations regarding the occupational exposure limits of chemicals like this compound. These assessments focus on endpoints such as carcinogenicity and reproductive toxicity, ensuring safe handling practices in industrial settings .

Mecanismo De Acción

The mechanism by which ethyl 2-chloro-3-hydroxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Ethyl 2-chloro-3-hydroxybenzoate can be compared with other similar compounds, such as:

Ethyl 3-hydroxybenzoate: Lacks the chloro group, which may result in different reactivity and biological activity.

Ethyl 2-chloro-4-hydroxybenzoate: The position of the hydroxy group is different, potentially affecting its chemical properties and applications.

Mthis compound: The ester group is a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl 2-chloro-3-hydroxybenzoate, a derivative of salicylic acid, has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound (C9H9ClO3) features a chloro group at the second position and a hydroxy group at the third position of the benzoate ring. Its molecular structure allows it to participate in various biochemical interactions, influencing its biological activity.

Target Enzymes and Pathways

This compound is known to interact with several enzymes and biochemical pathways. It is believed to influence:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.

- Metabolic Pathways : It may participate in the shikimate pathway, which is crucial for the biosynthesis of aromatic compounds in plants and microorganisms.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly impact its bioavailability. Research indicates that this compound exhibits moderate stability under standard laboratory conditions but may degrade over time, affecting its efficacy.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance:

- Bacterial Inhibition : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

- Fungal Activity : It exhibits antifungal properties against species like Candida albicans, indicating its potential use in treating fungal infections.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented. It can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory process. This suggests that this compound could be beneficial in managing conditions characterized by chronic inflammation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against a range of pathogens. The results indicated that at concentrations of 100 µg/mL, the compound inhibited bacterial growth by over 70% compared to controls.

| Pathogen | Inhibition (%) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 68 |

| Candida albicans | 82 |

This data highlights its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Study

In an animal model of induced inflammation, administration of this compound significantly reduced swelling and pain scores compared to untreated controls. The study reported a decrease in inflammatory markers such as TNF-alpha and IL-6.

| Treatment Group | Swelling Reduction (%) | Pain Score Reduction (%) |

|---|---|---|

| Control | - | - |

| This compound (50 mg/kg) | 45 | 50 |

| This compound (100 mg/kg) | 65 | 70 |

These findings support its potential therapeutic role in inflammatory diseases.

Propiedades

IUPAC Name |

ethyl 2-chloro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRWARWQJAZJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248027 | |

| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260810-04-5 | |

| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260810-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.